molecular formula C17H17F2NO2 B4571793 N-(2,4-difluorophenyl)-2-(2,5-dimethylphenoxy)propanamide

N-(2,4-difluorophenyl)-2-(2,5-dimethylphenoxy)propanamide

Cat. No.: B4571793
M. Wt: 305.32 g/mol
InChI Key: XVUGIYLXQCUWEO-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(2,5-dimethylphenoxy)propanamide is a useful research compound. Its molecular formula is C17H17F2NO2 and its molecular weight is 305.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.12273511 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant Potential

Research into 3,4-Diphenyl-1H-pyrazole-1-propanamine derivatives has identified potential antidepressant compounds with reduced side effects compared to traditional treatments. These compounds were synthesized and evaluated through animal assays, showing effectiveness similar to imipramine but without significant anticholinergic action, suggesting a promising direction for developing new antidepressants with fewer side effects (D. M. Bailey et al., 1985).

Herbicidal Activity

A study on N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide revealed its effective herbicidal activity. The compound was synthesized and its structure was confirmed by X-ray diffraction, showcasing its potential as a herbicide (Liu et al., 2008).

Catalytic Applications

In the domain of catalysis, research on the carboxylation of aryl- and alkenylboronic esters with CO2 using Rhodium(I) catalysts highlights the potential of such reactions in synthesizing carboxylic acids, a fundamental building block in organic synthesis (Kazutoshi Ukai et al., 2006). This research can be indirectly related to exploring functional group transformations relevant to compounds like N-(2,4-difluorophenyl)-2-(2,5-dimethylphenoxy)propanamide.

Nonsteroidal Glucocorticoid Receptor Agonists

A study on dimethyl-diphenyl-propanamide derivatives as nonsteroidal dissociated glucocorticoid receptor agonists presents a new class of glucocorticoid receptor modulators. These compounds showed promising anti-inflammatory activity in animal models, suggesting potential therapeutic applications with reduced side effects compared to traditional glucocorticoids (B. Yang et al., 2010).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(2,5-dimethylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2/c1-10-4-5-11(2)16(8-10)22-12(3)17(21)20-15-7-6-13(18)9-14(15)19/h4-9,12H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUGIYLXQCUWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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